ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate
Description
Ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate is a pyrimidine-2,4-dione derivative featuring a 3-methoxyphenyl substituent at position 3 and an ethyl benzoate group linked via an amide bond at position 5 of the pyrimidine core.
Properties
Molecular Formula |
C21H19N3O6 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19N3O6/c1-3-30-20(27)13-7-9-14(10-8-13)23-18(25)17-12-22-21(28)24(19(17)26)15-5-4-6-16(11-15)29-2/h4-12H,3H2,1-2H3,(H,22,28)(H,23,25) |
InChI Key |
BWTCSMBWCLQQLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-[3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with urea to form the intermediate 3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid, with refluxing temperatures to facilitate the reactions .
Chemical Reactions Analysis
Ethyl 4-[3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles like halides or amines replace the methoxy group.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Pyrimidine Structure Variations
- Main Compound : Pyrimidine-2,4-dione (1H-pyrimidine-2,4-dione) with conjugated carbonyl groups .
- : Pyrimidine-5-carbonitrile with a thiazole substituent and morpholine carbonyl group, altering electronic properties and steric bulk .
- : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one ring, introducing rigidity and fluorinated aryl groups .
- : Tetrahydropyrimidine (saturated ring) with bromoethoxy and chlorocarbonyl substituents, enhancing conformational flexibility .
- : 2-Sulfanylidene-1,2,3,4-tetrahydropyrimidine, where sulfur replaces oxygen at position 2, modulating solubility and redox activity .
Substituent Effects
- Main Compound : 3-Methoxyphenyl (electron-donating) and ethyl benzoate ester (lipophilic).
- : Morpholine carbonyl (polar, hydrogen-bond acceptor) and 4-methylthiazole (heteroaromatic) .
- : 5-Fluoro-3-(3-fluorophenyl)chromen (fluorinated, planar aromatic) and methyl benzoate (smaller ester group) .
- : 1,3-Benzodioxol (electron-rich bicyclic system) and sulfanylidene (thione group) .
Ester Group Variations
- Main Compound : Ethyl benzoate ester at position 4 of the phenyl ring.
- : Methyl benzoate ester, reducing steric bulk compared to ethyl .
- : Bromoethoxycarbonyl group, enabling further functionalization (e.g., nucleophilic substitution) .
Data Table: Structural and Physicochemical Comparisons
Key Research Findings
- Electronic Effects : Fluorinated aryl groups () enhance metabolic stability compared to methoxyphenyl in the main compound .
- Solubility : Sulfanylidene substitution () increases solubility in polar solvents relative to oxygen-based analogs .
- Synthetic Flexibility : Bromoethoxy groups () allow modular derivatization, a strategy applicable to the main compound’s ester moiety .
Biological Activity
Ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate is a complex organic compound that has attracted attention in medicinal chemistry due to its promising biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring linked to a benzoate group through an amide bond. Its molecular formula is , with a molecular weight of approximately 342.35 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its biological interactions and pharmacokinetics.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes such as cathepsin B, which plays a significant role in various diseases including cancer and inflammatory conditions. Inhibitors like this compound can bind to the active site of cathepsin B, potentially forming covalent bonds that prevent substrate access .
- Antimicrobial Activity : Preliminary studies suggest that compounds within this class exhibit antimicrobial properties, making them candidates for further exploration in treating bacterial infections.
Case Studies and Experimental Data
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Enzyme Inhibition : In a high-throughput screening assay involving over 60,000 compounds, several derivatives were identified as potent inhibitors of cathepsin B. These findings highlight the potential of this class of compounds in developing therapeutics for diseases associated with cathepsin B dysregulation .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
